molecular formula C9H9N3O9 B8630517 1,3,5-Triacetoxy-hexahydro-1,3,5-triazine-2,4,6-trione CAS No. 558480-54-9

1,3,5-Triacetoxy-hexahydro-1,3,5-triazine-2,4,6-trione

Cat. No. B8630517
M. Wt: 303.18 g/mol
InChI Key: ROEDYTPFOWLBBH-UHFFFAOYSA-N
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Patent
US07091342B2

Procedure details

A mixture of 1.00 g of fluorene, 0.055 g of 1,3,5-triacetoxy-hexahydro-1,3,5-triazine-2,4,6-trione (3% by mole relative to fluorene), 9.0 g of acetic acid, 0.008 g of cobalt(II) acetate.4H2O and 0.007 g of manganese(II) acetate.4H2O was stirred at 120° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 6 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield fluorenon in 93% yield at 99% conversion of fluorene.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.055 g
Type
reactant
Reaction Step One
Quantity
0.008 g
Type
catalyst
Reaction Step One
Quantity
9 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.007 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:13]2[CH2:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.C(ON1C(=O)N(OC(=O)C)C(=O)N(OC(=O)C)C1=O)(=[O:16])C.O=O>C([O-])(=O)C.[Co+2].C([O-])(=O)C.C([O-])(=O)C.[Mn+2].C([O-])(=O)C.C(O)(=O)C>[C:1]1(=[O:16])[C:13]2[C:5]([C:6]3[C:11]([CH:12]=2)=[CH:10][CH:9]=[CH:8][CH:7]=3)=[CH:4][CH:3]=[CH:2]1.[CH:1]1[C:13]2[CH2:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1 |f:3.4.5,6.7.8|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3CC12
Name
Quantity
0.055 g
Type
reactant
Smiles
C(C)(=O)ON1C(N(C(N(C1=O)OC(C)=O)=O)OC(C)=O)=O
Name
Quantity
0.008 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
Name
Quantity
9 g
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Three
Name
Quantity
0.007 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Mn+2].C(C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(C=CC=C2C3=CC=CC=C3C=C12)=O
Name
Type
product
Smiles
C1=CC=CC=2C3=CC=CC=C3CC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.